molecular formula C19H22N2O4 B269276 4-ethoxy-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide

4-ethoxy-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide

カタログ番号 B269276
分子量: 342.4 g/mol
InChIキー: ZFSWIUGWNPPEJT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-ethoxy-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide, also known as E7046, is a novel small-molecule inhibitor that targets the immunosuppressive enzyme indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is an enzyme that catalyzes the first and rate-limiting step in the conversion of tryptophan to kynurenine, which is an immunosuppressive metabolite. The inhibition of IDO1 has been shown to enhance the anti-tumor immune response and has therefore become an attractive target for cancer immunotherapy.

作用機序

4-ethoxy-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide works by inhibiting the activity of IDO1, which leads to a decrease in the production of kynurenine and an increase in the availability of tryptophan. This shift in the tryptophan/kynurenine ratio has been shown to enhance the anti-tumor immune response by promoting the activation and proliferation of T cells.
Biochemical and physiological effects:
The inhibition of IDO1 by 4-ethoxy-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide has been shown to have several biochemical and physiological effects, including:
1. Increased tryptophan availability: 4-ethoxy-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide inhibits the conversion of tryptophan to kynurenine, leading to an increase in the availability of tryptophan.
2. Decreased kynurenine production: 4-ethoxy-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide inhibits the production of kynurenine, which is an immunosuppressive metabolite.
3. Enhanced T cell activation: The increase in tryptophan availability and the decrease in kynurenine production promote the activation and proliferation of T cells, which are important for the anti-tumor immune response.

実験室実験の利点と制限

The advantages of using 4-ethoxy-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide in lab experiments include:
1. Specificity: 4-ethoxy-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide is a specific inhibitor of IDO1 and does not inhibit other enzymes in the kynurenine pathway.
2. Potency: 4-ethoxy-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide has been shown to be a potent inhibitor of IDO1 in preclinical models.
3. Availability: 4-ethoxy-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide is commercially available and can be easily obtained for lab experiments.
The limitations of using 4-ethoxy-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide in lab experiments include:
1. Cost: 4-ethoxy-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide is a relatively expensive compound, which may limit its use in some lab experiments.
2. Toxicity: 4-ethoxy-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide may have off-target effects or toxicity, which may need to be carefully evaluated in lab experiments.
List of future directions:
1. Combination therapy: 4-ethoxy-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide may be used in combination with other immunotherapies to enhance the anti-tumor immune response.
2. Biomarker identification: Biomarkers may be identified to predict response to 4-ethoxy-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide and guide patient selection.
3. Mechanism of resistance: The mechanism of resistance to 4-ethoxy-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide may be investigated to develop strategies to overcome resistance.
4. Clinical trial optimization: The optimal dose and schedule of 4-ethoxy-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide in clinical trials may be further optimized to improve efficacy and minimize toxicity.
5. Alternative targets: Alternative targets in the kynurenine pathway may be investigated to develop novel immunotherapies.

合成法

The synthesis of 4-ethoxy-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide involves a series of chemical reactions starting from commercially available starting materials. The detailed synthesis method has been described in a patent application (US20150119384A1) and involves the use of various reagents and solvents.

科学的研究の応用

4-ethoxy-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide has been extensively studied in preclinical models of cancer and has shown promising results in enhancing the anti-tumor immune response. Several clinical trials are currently underway to evaluate the safety and efficacy of 4-ethoxy-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide in various types of cancer, including melanoma, non-small cell lung cancer, and ovarian cancer.

特性

製品名

4-ethoxy-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide

分子式

C19H22N2O4

分子量

342.4 g/mol

IUPAC名

4-[(4-ethoxybenzoyl)amino]-N-(2-methoxyethyl)benzamide

InChI

InChI=1S/C19H22N2O4/c1-3-25-17-10-6-15(7-11-17)19(23)21-16-8-4-14(5-9-16)18(22)20-12-13-24-2/h4-11H,3,12-13H2,1-2H3,(H,20,22)(H,21,23)

InChIキー

ZFSWIUGWNPPEJT-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)NCCOC

正規SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)NCCOC

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。